REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([CH2:12][CH2:13][CH2:14][C:15]([O:17]CC)=O)=[C:5](C(OCC)=O)[N:6]=1.[O-]CC.[Na+]>>[CH3:1][C:2]1[S:3][C:4]2[CH2:12][CH2:13][CH2:14][C:15](=[O:17])[C:5]=2[N:6]=1 |f:1.2|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1SC(=C(N1)C(=O)OCC)CCCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
B.p.0.2 =130°-140° C
|
Name
|
|
Type
|
|
Smiles
|
CC=1SC2=C(N1)C(CCC2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |